Melting Point Elevation Enabling Superior Purification
The melting point of 1,1-dibromo-2,2-diphenylcyclopropane is 151–152 °C, determined by differential scanning calorimetry and capillary methods [1]. Its direct structural analog, 1,1-dichloro-2,2-diphenylcyclopropane (CAS 3141-42-2), melts at 110–112 °C under identical measurement conditions, as reported in the same comparative study [1]. This ~40 °C elevation provides a tangible practical advantage: the dibromo compound can be recrystallized from refluxing 2-propanol or isopropanol/toluene mixtures to high purity, as demonstrated in the validated Organic Syntheses procedure yielding 63–78% of analytically pure colorless crystals [2]. The dichloro analog's significantly lower melting point limits recrystallization solvent options and complicates removal of non-volatile impurities.
| Evidence Dimension | Melting point (crystalline solid thermal property) |
|---|---|
| Target Compound Data | 151–152 °C (1,1-dibromo-2,2-diphenylcyclopropane) |
| Comparator Or Baseline | 110–112 °C (1,1-dichloro-2,2-diphenylcyclopropane) |
| Quantified Difference | ΔTₘ ≈ +39–42 °C higher for the dibromo compound |
| Conditions | Measured in the same study (Aroney et al., 1973, J. Chem. Soc. Perkin Trans. 2) using purified crystalline samples. Confirmed independently by Organic Syntheses (1977, 56, 32). |
Why This Matters
A 40 °C higher melting point translates directly to easier recrystallization-based purification, reduced solvent consumption during workup, better long-term solid-state storage stability, and simpler quality control verification — all factors that reduce procurement risk and lower total cost of ownership for research and process chemistry applications.
- [1] Aroney, M. J.; Calderbank, K. E.; Stootman, H. J. Molecular Polarisability. A Conformational Study of Some Substituted Arylcyclopropanes. J. Chem. Soc., Perkin Trans. 2 1973, 2060–2063. DOI: 10.1039/P29730002060. (Reports m.p. 151–152 °C for dibromo and 110–112 °C for dichloro compounds in the same table.) View Source
- [2] Sandler, S. R. Organic Syntheses 1977, 56, 32. DOI: 10.15227/orgsyn.056.0032. (Recrystallization from 2-propanol yields 63–78% of product with m.p. 151–152 °C.) View Source
